molecular formula C21H18N2O2S2 B2614257 4-methyl-N-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide CAS No. 1164556-53-9

4-methyl-N-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B2614257
CAS No.: 1164556-53-9
M. Wt: 394.51
InChI Key: OALGZIWSNBLGKC-MNPLYOLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a useful research compound. Its molecular formula is C21H18N2O2S2 and its molecular weight is 394.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Therapeutic Potential

Thiazolidinones, a core structure related to the chemical , have been extensively studied for their potential therapeutic applications. Compounds with this core have shown a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic effects. For instance, derivatives of thiazolidinones have been synthesized and evaluated for anticancer activity against various cancer cell lines, demonstrating moderate to excellent anticancer activity (Ravinaik et al., 2021). Additionally, pro-apoptotic indapamide derivatives, which include thiazolidinone units, have shown significant activity against melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).

Mechanism of Action and Drug Development

The mechanism of action of thiazolidinone derivatives often involves modulation of various biological pathways, including inhibition of enzymes and induction of apoptosis in cancer cells. Such mechanisms are critical for the development of new therapeutic agents. For example, novel thiazolidin-2,4-dione derivatives have been identified as antihyperglycemic agents, showing promising activity in the treatment of diabetes mellitus (Nomura et al., 1999). This indicates the potential for thiazolidinone derivatives in the development of new drugs for chronic conditions.

Antimicrobial and Antifungal Applications

Beyond their potential in treating cancer and metabolic diseases, thiazolidinone derivatives have also been explored for their antimicrobial and antifungal properties. Studies have reported the synthesis of thiazolidinone compounds that exhibit significant activity against a range of bacterial and fungal pathogens, highlighting their potential as new antimicrobial agents (Sharma et al., 2012). This area of research is particularly relevant in the context of rising antibiotic resistance and the need for novel antimicrobial compounds.

Properties

IUPAC Name

4-methyl-N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c1-14-8-10-17(11-9-14)19(24)22-23-20(25)18(27-21(23)26)13-15(2)12-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,24)/b15-12+,18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALGZIWSNBLGKC-MNPLYOLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.